molecular formula C4H3ClN2O B11798688 5-Chloro-1H-pyrazole-3-carbaldehyde

5-Chloro-1H-pyrazole-3-carbaldehyde

Cat. No.: B11798688
M. Wt: 130.53 g/mol
InChI Key: WJWXBXYMXZPEJX-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-1H-pyrazole-3-carbaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride and dimethylformamide. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a common approach due to its efficiency and reliability in producing pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

Comparison: 5-Chloro-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyrazole derivatives, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-1H-pyrazole-3-carbaldehyde

InChI

InChI=1S/C4H3ClN2O/c5-4-1-3(2-8)6-7-4/h1-2H,(H,6,7)

InChI Key

WJWXBXYMXZPEJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1C=O)Cl

Origin of Product

United States

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